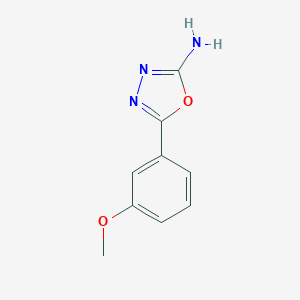

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

描述

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and an exocyclic amine at the 2-position. The compound is synthesized via cyclization of acylthiosemicarbazide using 1,3-dibromo-5,5-dimethylhydantoin as a strong oxidizing agent, achieving a high yield of 97% under cost-effective conditions . Its structural features, including hydrogen-bonding capabilities of the oxadiazol-2-amine moiety, make it a promising candidate for targeting enzyme active sites, such as glycogen synthase kinase 3β (GSK-3β) .

属性

IUPAC Name |

5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZRSOHZLMZNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168270 | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-44-5 | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1673-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselectivity in Ring Closure

Competing pathways during cyclization can lead to regioisomeric byproducts. Employing polar aprotic solvents (e.g., DMF) enhances selectivity for the 1,3,4-oxadiazole over 1,2,4-isomers by stabilizing transition states through dipole interactions.

化学反应分析

Key Data:

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazide Cyclization | KOH, CS₂, ethanol, reflux | 76–83 | |

| Oxidative Cyclization | I₂, K₂CO₃, DMF, 80°C | 68–72 |

Functionalization Reactions

The amine group at position 2 and the oxadiazole ring enable diverse derivatization:

Alkylation and Acylation

-

Alkylation : Treatment with alkyl halides (e.g., 1-bromododecane) in DMF with K₂CO₃ yields N-alkylated derivatives .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophiles to the para position due to its electron-donating methoxy group. For example:

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group at the para position of the phenyl ring.

Key Data:

Ring-Opening and Degradation Reactions

The 1,3,4-oxadiazole ring exhibits stability under mild conditions but undergoes cleavage under strong acidic or reducing environments:

-

Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the oxadiazole ring to yield a hydrazide derivative .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino derivative .

Coordination Chemistry

The amine group acts as a ligand for transition metals. For example:

-

Copper Complexation : Reaction with Cu(II) salts forms stable complexes with potential catalytic or biological activity .

Biological Activity and Reactivity Insights

While not a direct chemical reaction, the compound’s interactions with biological targets are influenced by its structure:

-

Anticancer Activity : Derivatives inhibit cancer cell lines (e.g., MDA-MB-435 melanoma, IC₅₀ = 6.82 μM) .

-

Enzyme Inhibition : Acts as a reversible acetylcholinesterase inhibitor (IC₅₀ = 33.9–40.1 μM) .

Stability and Reactivity Trends

科学研究应用

Anticancer Properties

Numerous studies have investigated the anticancer potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives. The compound has shown promising activity against various cancer cell lines, including breast (MCF-7), leukemia (K-562), and melanoma (MDA-MB-435) cells.

The National Cancer Institute (NCI) has screened several oxadiazole derivatives for anticancer activity, revealing that compounds with the oxadiazole moiety often exhibit significant growth inhibition against a variety of cancer types .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles can effectively combat various bacterial strains.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. coli, S. aureus | |

| 2-amino derivatives | B. subtilis, P. aeruginosa |

The mechanisms of action typically involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Material Science

This compound is utilized as a building block for synthesizing new materials with specific properties. Its structural features allow it to be incorporated into polymers and coatings that require enhanced thermal stability and chemical resistance.

Synthesis Techniques

Various synthetic strategies have been documented for the preparation of this compound:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : Modifying the methoxy group under acidic or basic conditions.

These methods yield high-purity products suitable for further applications in material science .

Biological Research

The biological activity of this compound extends beyond antimicrobial and anticancer effects. It has been explored for anti-inflammatory properties and as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Alzheimer's Disease

A study on a glycogen synthase kinase-3 inhibitor derived from oxadiazoles indicated its potential to decrease tau phosphorylation and ameliorate cognitive deficits in transgenic models. This highlights the versatility of the compound in addressing complex biological challenges.

作用机制

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways .

相似化合物的比较

Key Observations :

- Substituent Position : The 3-methoxy substitution (target compound) may enhance hydrogen bonding compared to 4-methoxy analogs, as seen in molecular docking studies with GSK-3β .

- Synthetic Efficiency : The target compound’s synthesis achieves a higher yield (97%) than the photocatalytic method for 4-methoxy analogs (92%) .

Anticancer Activity

Key Observations :

- The target compound’s bioactivity is inferred from structural analogs, with its 3-methoxy group likely enhancing enzyme-binding interactions .

- 4-Methoxy derivatives (e.g., Compound 4s) show superior anticancer activity (mean GP = 62.62) compared to 3-methoxy analogs, suggesting substituent position critically affects potency .

Antimicrobial and Antioxidant Activity

- Antioxidant activity is prominent in N-(4-trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (IC₅₀ = 15.14 µM) , highlighting the role of electron-donating groups in radical scavenging.

Structural and Crystallographic Insights

- Hydrogen Bonding : The oxadiazol-2-amine moiety forms critical N–H⋯N hydrogen bonds, as seen in the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine. These interactions stabilize enzyme-inhibitor complexes (e.g., GSK-3β) .

- Bond Lengths : C–O and C–N bond lengths in the oxadiazole ring are nearly identical (1.36–1.37 Å), ensuring structural rigidity .

生物活性

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, highlighting synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The methoxy group at the 3-position of the phenyl ring is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties . For instance:

- Antibacterial Activity : Various derivatives have shown effectiveness against a range of bacterial strains. Studies have documented that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The compound has also been tested for antifungal properties, demonstrating efficacy against common fungal pathogens .

Anticancer Activity

This compound has been evaluated for its anticancer properties :

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, derivatives related to this compound have demonstrated IC50 values ranging from 23.5 to 45.6 µM against these cell lines .

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation. Specific studies have indicated that oxadiazole derivatives can affect signaling pathways associated with cancer cell survival .

Summary of Biological Activities

| Activity Type | Efficacy | Target Organisms/Cell Lines | IC50 Values (µM) |

|---|---|---|---|

| Antibacterial | Significant | Various Gram-positive/negative bacteria | Varies by derivative |

| Antifungal | Significant | Common fungal pathogens | Varies by derivative |

| Anticancer | Promising | MCF-7, HeLa | 23.5 - 45.6 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that yield high-purity products under mild conditions. Common synthetic strategies include:

- Condensation Reactions : Utilizing starting materials like hydrazides and carboxylic acids to form the oxadiazole ring.

- Cyclization Techniques : Employing cyclization methods that facilitate the formation of the five-membered ring structure.

These methods not only ensure high yields but also allow for modifications that can enhance biological activity .

Case Studies and Research Findings

Several studies have documented the promising biological activity of this compound:

- Anticancer Screening : A study reported on the synthesis and evaluation of various oxadiazole analogues where derivatives similar to this compound exhibited significant growth inhibition in multiple cancer cell lines .

- Antimicrobial Efficacy : Research highlighted that compounds with the oxadiazole scaffold displayed broad-spectrum antimicrobial activity against both bacterial and fungal strains .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via cyclization of acyl hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key intermediates include substituted carboxylic acid hydrazides, which are cyclized to form the oxadiazole ring. Optimization involves varying solvents (e.g., toluene, methanol), reaction time (24–48 hours), and stoichiometric ratios of reagents. Spectral characterization (¹H/¹³C NMR, IR) confirms the product, with purity assessed via HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D networks). Average C–C bond lengths (0.003 Å) and R factors (<0.05) ensure accuracy. Complementary techniques include NMR for functional group analysis and IR for vibrational modes. For disordered structures, refinement software (e.g., SHELX) resolves positional ambiguities .

Q. How can the purity and stability of this compound be validated under storage conditions?

- Methodological Answer : Purity is assessed via chromatographic methods (HPLC, TLC) with UV detection. Stability studies involve accelerated degradation under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 6–12 months. Mass spectrometry (MS) detects decomposition products, while differential scanning calorimetry (DSC) monitors thermal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cancer cell lines for this compound?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) across multiple cell lines (melanoma, leukemia, colon) to identify selective toxicity. Mechanistic studies (e.g., apoptosis assays, ROS detection) clarify mode of action. Statistical tools (ANOVA, principal component analysis) correlate structural features (e.g., methoxy group position) with activity. Cross-validate findings with molecular docking to identify putative protein targets (e.g., kinases) .

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reaction path sampling (e.g., Nudged Elastic Band method) models transition states for regioselective substitutions. Machine learning (ML) algorithms trained on oxadiazole reaction databases optimize solvent and catalyst choices. Validate predictions with kinetic studies (e.g., time-resolved spectroscopy) .

Q. What experimental designs minimize synthetic byproducts during large-scale preparation of this compound?

- Methodological Answer : Employ factorial design (e.g., Box-Behnken) to optimize parameters: temperature (100–140°C), POCl₃ concentration (1–3 equiv.), and reaction time. Use inline FTIR or Raman spectroscopy for real-time monitoring. Post-synthesis, implement recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Process Analytical Technology (PAT) ensures batch consistency .

Q. How does the methoxy group’s position (meta vs. para) on the phenyl ring influence the compound’s intermolecular interactions in crystal packing?

- Methodological Answer : Compare SC-XRD data of 3-methoxy (target compound) and 4-methoxy analogs. Meta-substitution disrupts symmetry, leading to varied hydrogen-bonding motifs (e.g., C–H⋯O vs. N–H⋯N). Hirshfeld surface analysis quantifies interaction contributions (e.g., π–π stacking, van der Waals forces). Thermal analysis (TGA/DSC) correlates packing efficiency with melting points .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。